molecular formula C20H12BrF3N2O4 B4780737 N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B4780737
M. Wt: 481.2 g/mol
InChI Key: FWGLKMRMWMOHHL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Properties

IUPAC Name

N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N2O4/c21-14-6-2-3-7-15(14)25-19(27)13-5-1-4-8-17(13)30-18-10-9-12(20(22,23)24)11-16(18)26(28)29/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLKMRMWMOHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the aromatic ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Coupling Reaction: Formation of the benzamide linkage through a coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide would depend on its specific application. In medicinal chemistry, similar compounds may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-2-[2-nitro-4-(methyl)phenoxy]benzamide: Similar structure with a methyl group instead of trifluoromethyl.

Uniqueness

N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 2
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N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

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